molecular formula C8H8 B13795230 1,5-Cyclooctadiyne CAS No. 49852-40-6

1,5-Cyclooctadiyne

Cat. No.: B13795230
CAS No.: 49852-40-6
M. Wt: 104.15 g/mol
InChI Key: URBAEOVIKFSRNB-UHFFFAOYSA-N
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Description

1,5-Cyclooctadiyne (C₈H₈) is a strained cyclic dialkyne characterized by two conjugated triple bonds in an eight-membered ring. Its synthesis was first reported via the cyclodimerization of butatriene, though this method yielded only 2% . Improved yields (up to 28%) were achieved using 1,5-dibromo-1,5-cyclooctadiene and potassium tert-butoxide in the presence of 18-crown-6 . The compound is stable at 0°C under inert atmospheres but remains highly reactive due to angular strain and electron-deficient triple bonds . Its electronic structure, particularly the cis-bent geometry of the triple bonds, has been studied via photoelectron spectroscopy, revealing unique through-bond and through-space interactions .

Preparation Methods

1,5-Cyclooctadiyne can be synthesized through various methods. One common synthetic route involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction also produces vinylcyclohexene as a byproduct . Another method involves the reaction of potassium tetrachloroplatinate with 1,5-cyclooctadiene in the presence of a phase transfer catalyst such as PEG-400. This reaction is carried out in a mixed solution of n-propyl alcohol and water at 50°C for 4 hours, yielding dichloro (1,5-cyclooctadiene) platinum (II) with a high yield .

Chemical Reactions Analysis

1,5-Cyclooctadiyne undergoes a variety of chemical reactions due to its highly strained structure. Some of the common reactions include:

Common reagents used in these reactions include borane, sulfur dichloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Click Chemistry
1,5-Cyclooctadiyne is recognized for its utility in click chemistry, particularly in the development of efficient synthetic pathways. Its ability to undergo [3+2] cycloadditions with 1,3-dipoles allows for the rapid formation of complex structures. This reaction occurs at rates comparable to those of strained cyclooctynes, making it a valuable tool for chemists aiming to create diverse molecular architectures quickly .

Diels-Alder Reactions
The compound also participates in inverse-electron-demand Diels-Alder reactions. This dual reactivity enhances its versatility in synthesizing various cyclic compounds, which are essential in developing pharmaceuticals and advanced materials .

Medicinal Chemistry

Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can be used to synthesize macrocyclic compounds with potential biological activities. For instance, oxidative fragmentation of 1,5-cyclooctadiene derivatives has been employed to produce larger cyclic compounds that exhibit significant biological properties, suggesting potential applications in drug development and therapeutic interventions .

Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Studies on inhalation toxicity have shown that exposure to high concentrations can lead to reversible neurobehavioral effects in animal models. The no-observed-adverse-effect level was determined to be 150 ppm, indicating that lower concentrations may be safe for potential therapeutic use .

Materials Science

Carbon-Based Materials
The compound's unique structure has led to investigations into its role as a precursor for carbonaceous materials. Research indicates that derivatives can be utilized in creating advanced materials with applications ranging from drug delivery systems to environmental remediation technologies . The synthesis and characterization of these materials are critical for developing innovative solutions in various fields.

Case Studies

Study Focus Findings
Click Chemistry Applications Utilization of this compound in synthetic pathwaysDemonstrated rapid formation of complex structures through [3+2] cycloadditions .
Oxidative Fragmentation Synthesis of macrocyclic compoundsHighlighted the potential for drug development with significant biological activities .
Toxicological Evaluation Inhalation toxicity studiesEstablished safety profiles and no-observed-adverse-effect levels for further medicinal applications .

Mechanism of Action

The mechanism of action of 1,5-cyclooctadiyne involves its high strain energy, which makes it highly reactive. The compound can undergo various cycloaddition reactions, forming stable cycloadducts. These reactions often involve the formation of intermediate species, such as biradicals or carbocations, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Structure Key Features Reactivity Drivers
1,5-Cyclooctadiyne Cyclic dialkyne Conjugated triple bonds; cis-bent geometry; high ring strain Strain, LUMO localization at triple bonds
1,5-Cyclooctadiene (COD) Cyclic diene Non-conjugated double bonds; chelating ligand for metals (e.g., Ni, Pd) Electron-rich π-system for metal coordination
Cyclooctyne Monocyclic alkyne Single strained triple bond; used in strain-promoted click chemistry (SPAAC) Angular strain, ring size
  • Electronic States: The radical cation of this compound exhibits split π-orbital energies due to cis-bending (<20°), contrasting with linear triple bonds in simpler alkynes .

Thermodynamic and Kinetic Data

Compound ΔfH°(gas) [kJ/mol] Boiling Point (°C) Strain Energy (kcal/mol)
This compound N/A N/A ~20 (estimated)
COD 98.3 148–150 Minimal
Cyclooctyne N/A 136–138 ~18
  • Strain Analysis : this compound’s strain energy (~20 kcal/mol) exceeds cyclooctyne’s (~18 kcal/mol), explaining its higher reactivity . COD, with negligible strain, is thermodynamically stable .

Biological Activity

1,5-Cyclooctadiyne (COD) is a highly strained alkyne that has garnered attention in the field of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its eight-membered ring structure with two triple bonds, leading to significant ring strain that can influence its reactivity and interactions with biological systems.

This compound is known for its high reactivity, making it a valuable intermediate in various organic synthesis reactions. Its strained structure allows it to undergo multiple types of reactions, including cycloadditions and click chemistry, which are essential for the development of complex organic molecules.

Biological Activity

Recent studies have highlighted the biological relevance of this compound and its derivatives. The following sections summarize key findings regarding its biological activity:

Antimicrobial Properties

  • Antibacterial Activity : Research has shown that platinum complexes containing this compound exhibit significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics like vancomycin and methicillin. These complexes demonstrated low toxicity towards mammalian cells, indicating a specific antibacterial effect without harming host cells .
  • Mechanism of Action : The antimicrobial efficacy of these compounds may be attributed to their ability to disrupt bacterial cell membranes or interfere with essential bacterial metabolic pathways. The high serum binding observed in these studies suggests that alternative administration routes may enhance their bioavailability .

Anticancer Potential

  • Cytotoxicity Studies : The derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, potentially due to differences in metabolic processing between these cell types .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their anticancer effects are ongoing. Early hypotheses suggest that the unique structural features of this compound derivatives may lead to the formation of reactive species that induce oxidative stress in cancer cells .

Case Studies

Several case studies illustrate the biological applications and implications of this compound:

  • Case Study 1 : A study explored the synthesis of macrocyclic compounds derived from this compound through oxidative fragmentation. These macrocycles exhibited promising antibiotic properties, highlighting the potential for developing new antimicrobial agents based on this compound .
  • Case Study 2 : Another investigation focused on the use of this compound in catalysis for fine chemical synthesis. The resulting products demonstrated enhanced stability and improved reaction conversion rates compared to traditional methods .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Findings References
AntibacterialEffective against Gram-positive bacteria; low toxicity to mammalian cells
AnticancerSelective cytotoxicity against cancer cell lines; potential oxidative stress mechanism
Synthesis ApplicationsImproved reaction rates and product stability in catalysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-cyclooctadiyne, and how can their efficiencies be optimized?

  • Methodological Answer : this compound is synthesized via base-mediated elimination from precursors like 2.13 (a cyclooctene-yne derivative). However, competing side reactions during elimination (e.g., base addition to the diyne) often lead to low yields (~12% overall yield from precursor 2.13). Optimization strategies include:

  • Stepwise synthesis : Separating elimination and Diels-Alder reaction steps to minimize side products .
  • Base stoichiometry control : Using ≥2 equivalents of base to drive elimination while monitoring reaction progress via GC-MS .
  • Alternative precursors : Starting from 1,5-cyclooctadiene, as described by Detert et al. (1994), though yields remain challenging .

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound and its derivatives?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and track reaction intermediates (e.g., cyclooctene-ynes) by comparing retention times and fragmentation patterns .
  • Photoelectron Spectroscopy (PES) : Reveals electronic structure by measuring ionization potentials of π-orbitals. For this compound, PES data show split π-orbital energies due to cis-bent triple bonds, aiding in electronic state assignments .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) and heat capacity measurements (e.g., from NIST data) quantify phase transitions and stability .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in this compound elimination reactions?

  • Methodological Answer : Competing pathways arise from the high reactivity of the diyne moiety. Key mechanisms include:

  • Base-Induced Side Reactions : Nucleophilic attack on the triple bond, forming undesired adducts. Kinetic studies using in situ IR spectroscopy can monitor intermediate formation .
  • Thermodynamic Control : Computational models (e.g., DFT) predict transition states for elimination versus side reactions. Activation energies for cycloaddition reactions with nitrones are lowered by localized LUMO orbitals in intermediates .

Q. How do computational models elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Orbital Localization Techniques : MINDO/2 and SPINDO models reveal that cis-bent triple bonds (θ < 20°) split π-orbital energies by <0.2 eV, explaining the radical cation’s electronic behavior in PES .
  • Reaction Coordinate Analysis : Calculated activation energies (e.g., for [3+2] cycloadditions) highlight the role of alkyne LUMO localization in enhancing dipolarophile reactivity .

Q. What contradictions exist in thermodynamic data for this compound derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in heat capacity (e.g., 198.9 J/mol·K gas phase vs. 48.24 J/mol·K condensed phase) may arise from differing experimental conditions (e.g., temperature ranges: 6–320 K). Resolution strategies:

  • Cross-Validation : Compare NIST thermochemical datasets with independent calorimetric measurements .
  • Ab Initio Calculations : Use Gaussian-4 (G4) theory to predict gas-phase enthalpies and reconcile experimental vs. computational deviations .

Q. How does this compound serve as a precursor in click chemistry applications?

  • Methodological Answer :

  • Photocaged Derivatives : Cyclopropenone-caged dibenzo[a,e]cyclooctadiyne (Photo-DIBOD) enables spatiotemporal control in strain-promoted azide-alkyne cycloaddition (SPAAC). Irradiation (350–420 nm) releases the reactive diyne, enabling bioorthogonal protein functionalization .
  • Nanocrystal Suspensions : Improve aqueous compatibility of hydrophobic diynes (e.g., Photo-DIBOD nanocrystals show 4× higher quantum yields than solutions) .

Q. What strategies improve quantum yields in photochemical reactions involving cyclooctadiyne derivatives?

  • Methodological Answer :

  • Solid-State Photolysis : Nanocrystalline suspensions enhance light absorption and reduce side reactions (e.g., Photo-DIBOD quantum yield Φ = 0.32 in solid vs. 0.08 in solution) .
  • Co-Sensitizers : Additives like eosin Y can redirect energy transfer pathways, minimizing non-radiative decay .

Properties

IUPAC Name

cycloocta-1,5-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAEOVIKFSRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC#CCCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198125
Record name 1,5-Cyclooctadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49852-40-6
Record name 1,5-Cyclooctadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Cyclooctadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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